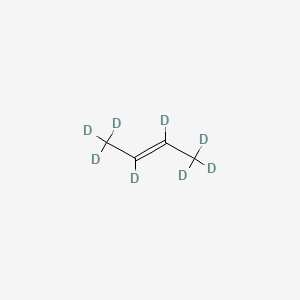

(E)-2-Butene-d8

Description

(E)-2-Butene-d8 is a deuterated isotopologue of (E)-2-butene (C₄H₈), where all eight hydrogen atoms are replaced by deuterium (D), resulting in the molecular formula C₄D₈. This compound retains the stereochemical configuration of its non-deuterated counterpart, with the double bond in the trans (E) orientation. Deuterated compounds like this compound are critical in spectroscopic studies (e.g., NMR, mass spectrometry) and kinetic experiments due to isotopic labeling effects, which reduce signal interference and enable precise tracking of molecular behavior .

Key properties of this compound include:

- Molecular weight: 64.17 g/mol (vs. 56.11 g/mol for non-deuterated (E)-2-butene)

- CAS Registry Number: 624-64-6 (shared with non-deuterated form, distinguished by isotopic labeling)

- IUPAC Name: this compound

- Applications: Used as a tracer in reaction mechanisms, solvent in deuterated NMR experiments, and reference standard in analytical chemistry .

Properties

CAS No. |

1517-55-1 |

|---|---|

Molecular Formula |

C4H8 |

Molecular Weight |

64.16 g/mol |

IUPAC Name |

(E)-1,1,1,2,3,4,4,4-octadeuteriobut-2-ene |

InChI |

InChI=1S/C4H8/c1-3-4-2/h3-4H,1-2H3/b4-3+/i1D3,2D3,3D,4D |

InChI Key |

IAQRGUVFOMOMEM-BDYLZKADSA-N |

SMILES |

CC=CC |

Isomeric SMILES |

[2H]/C(=C(/[2H])\C([2H])([2H])[2H])/C([2H])([2H])[2H] |

Canonical SMILES |

CC=CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Non-Deuterated (E)-2-Butene

The non-deuterated form, (E)-2-butene (C₄H₈), shares identical stereochemistry but differs in isotopic composition. Key distinctions include:

- Physical Properties : Lower molecular weight (56.11 g/mol) and slightly higher volatility compared to the deuterated form.

- Spectroscopic Behavior: Non-deuterated (E)-2-butene exhibits distinct proton NMR signals (δ ~5.3 ppm for vinylic protons), whereas (E)-2-Butene-d8 lacks these signals, making it ideal for background suppression in deuterated solvents .

- Reactivity : Kinetic isotope effects (KIEs) result in slower reaction rates for this compound in processes involving C-H bond cleavage, such as hydrogenation or oxidation .

(Z)-2-Butene (Cis Isomer)

The cis isomer, (Z)-2-butene, differs in stereochemistry, leading to distinct properties:

- Boiling Point : (Z)-2-butene has a higher boiling point (3.7°C) than (E)-2-butene (0.9°C) due to reduced symmetry and increased dipole interactions.

- Thermodynamic Stability : (E)-2-butene is more thermodynamically stable than (Z)-2-butene by ~2–3 kJ/mol, attributed to reduced steric strain in the trans configuration .

1-Butene

1-Butene (C₄H₈), a structural isomer with the double bond at the terminal position, contrasts with (E)-2-butene in:

- Reactivity : 1-Butene undergoes faster polymerization and addition reactions due to the terminal double bond’s higher electron density.

- Industrial Use : 1-Butene is a precursor for polyethylene production, while (E)-2-butene is primarily used in specialty chemical synthesis .

Comparison with Isotopic Variants

(E)-2-Butene-d₄

Partially deuterated (E)-2-butene-d₄ (C₄D₄H₄) differs in the number of deuterium atoms, leading to intermediate properties:

Fully Deuterated Alkenes (e.g., (E)-3-Hexene-d₁₂)

Higher alkenes like (E)-3-hexene-d₁₂ (C₆D₁₂) share the trans configuration but differ in chain length and deuterium content:

- Molecular Weight : Higher molecular weight (96.26 g/mol) affects diffusion rates and solubility.

- Spectral Complexity : Longer carbon chains introduce additional vibrational modes, complicating spectral analysis compared to this compound .

Comparison with Functionalized Alkenes

(E)-4,4-Dimethyl-2-pentene

This compound (C₇H₁₂) features a branched structure with two methyl groups on the fourth carbon:

- Steric Effects : The bulky substituents reduce reactivity in addition reactions compared to (E)-2-butene-d6.

- Applications : Used in polymer modification, whereas this compound is favored in mechanistic studies .

Halogenated Derivatives (e.g., (E)-1,3-Dibromo-2-methylprop-1-ene)

Halogenated alkenes like (E)-1,3-dibromo-2-methylprop-1-ene (C₄H₅Br₂) differ significantly:

- Reactivity : Bromine substituents enable electrophilic additions and Suzuki coupling, unlike the inert (E)-2-Butene-d7.

- Toxicity : Halogenated compounds are generally more toxic, necessitating stricter handling protocols .

Data Tables

Table 1: Physical Properties of this compound and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Application |

|---|---|---|---|---|

| This compound | C₄D₈ | 64.17 | ~1.0 (estimated) | NMR spectroscopy |

| (E)-2-Butene | C₄H₈ | 56.11 | 0.9 | Chemical synthesis |

| (Z)-2-Butene | C₄H₈ | 56.11 | 3.7 | Polymer research |

| (E)-3-Hexene-d₁₂ | C₆D₁₂ | 96.26 | 68.5 | Solvent studies |

Table 2: Isotopic Effects on Reaction Rates

| Reaction | (E)-2-Butene Rate Constant | This compound Rate Constant | KIE (kH/kD) |

|---|---|---|---|

| Hydrogenation (H₂) | 1.0 × 10⁻³ L/mol·s | 3.2 × 10⁻⁴ L/mol·s | ~3.1 |

| Epoxidation (O₂) | 2.5 × 10⁻⁴ L/mol·s | 8.0 × 10⁻⁵ L/mol·s | ~3.1 |

Research Findings and Uniqueness

This compound’s uniqueness lies in its isotopic purity and stereochemical stability, making it indispensable in:

- Mechanistic Studies : KIE measurements reveal details about transition states in catalytic reactions .

- Analytical Chemistry : Serves as a deuterated internal standard in GC-MS to quantify trace alkenes .

- Materials Science : Used to synthesize deuterated polymers with tailored thermal properties .

In contrast, non-deuterated analogs or functionalized alkenes prioritize industrial synthesis or biological applications. For example, halogenated derivatives are explored for medicinal chemistry, while this compound remains a tool for precision science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.